SOS Significantly Elevates Melting Point and Heat Stability Compared to POP and POS in Cocoa Butter Equivalents
In ternary blends of POP, POS, and SOS that model cocoa butter and cocoa butter equivalents, increasing the proportion of SOS at the expense of POP results in a quantifiable increase in the melting point of the mixture. This is in direct contrast to POP, which induces eutectic melting point depression. A novel composition with a melting point of 40°C was identified at a 40:40:20 (w/w/w) POP:POS:SOS ratio [1]. Furthermore, high-SOS cocoa butter improvers (CBIs) derived from mango kernel fat exhibit slip melting points of 36.5–37.7 °C, compared to 26.7 °C for commercial cocoa butter and cocoa butter equivalents [2].
| Evidence Dimension | Melting Point / Heat Stability |
|---|---|
| Target Compound Data | Ternary blend containing 20% SOS (40:40:20 POP:POS:SOS): Melting Point = 40 °C [1] |
| Comparator Or Baseline | Ternary blends with higher POP content (e.g., 50:50:0 POP:POS:SOS): Eutectic melting point depression observed [1]; Commercial Cocoa Butter/CBE: Slip Melting Point = 26.7 °C [2] |
| Quantified Difference | SOS-rich ternary blend melts at 40 °C vs. commercial CB/CBE at 26.7 °C, a difference of +13.3 °C. Slip melting point of high-SOS CBI is 36.5–37.7 °C, a difference of +9.8 to +11.0 °C over commercial CB. |
| Conditions | Samples crystallized in the β₂ polymorphic form from acetone and from the melt [1]; Acetone fractionation of mango kernel fat to produce high-SOS CBI [2] |
Why This Matters
This quantifies SOS's critical role in engineering fats with superior heat resistance, essential for chocolate products in warm climates and for meeting stringent confectionery quality standards.
- [1] Ghazani, S. M., & Marangoni, A. G. (2018). The Ternary Solid State Phase Behavior of Triclinic POP, POS, and SOS and Its Relationship to CB and CBE Properties. ACS Figshare. DOI: 10.1021/acs.cgd.8b01263 View Source
- [2] Sonwai, S., Kaphueakngam, P., & Flood, A. (2014). Production of High‐Melting Symmetrical Monounsaturated Triacylglycerol‐Rich Fats from Mango Kernel Fat by Acetone Fractionation. Journal of the American Oil Chemists' Society, 91(8), 1417–1425. View Source
